molecular formula C8H15NO3 B009188 N-Acetylisoleucine CAS No. 19764-31-9

N-Acetylisoleucine

カタログ番号 B009188
CAS番号: 19764-31-9
分子量: 173.21 g/mol
InChIキー: JDTWZSUNGHMMJM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-Acetylisoleucine and related compounds often involves complex reactions. For instance, Takiguchi et al. (2010) describe a novel approach to synthesize (-)-5-N-acetylardeemin through a common imine intermediate, highlighting the intricacies of synthesizing N-acetyl amino acid derivatives (Takiguchi et al., 2010). Similarly, Fan (2007) demonstrates the use of an orthogonal design method to improve the synthesis efficiency of N-acetyl-L-leucine, a compound closely related to N-acetylisoleucine, indicating the optimization of reaction conditions for acetyl amino acid derivatives synthesis (Fan, 2007).

Molecular Structure Analysis

The molecular structure of N-acetylisoleucine and its isomers has been elucidated through crystallography. Yajima et al. (2016) provided insights into the crystal structures of N-acetyl-DL-isoleucine and N-acetyl-DL-alloisoleucine, showing how these compounds exist as racemic mixtures at room temperature and detailing the role of ammonium ions in crystal structure formation (Yajima et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-acetylisoleucine derivatives are diverse. For example, Gellett et al. (2008) achieved the synthesis of Nα-Ne-(ferrocene-1-acetyl)-L-lysine, a novel unnatural amino acid showing nuclease activity, indicating the reactivity of acetyl amino acids in forming functional derivatives (Gellett et al., 2008).

Physical Properties Analysis

The physical properties of N-acetylisoleucine derivatives, such as solubility and crystallization behavior, are critical for their applications. Yajima et al. (2008) explored the preparation of d-alloisoleucine from l-isoleucine via acetylation, highlighting the impact of acetylation on the solubility and crystallization of amino acid derivatives (Yajima et al., 2008).

Chemical Properties Analysis

The chemical properties of N-acetylisoleucine, including reactivity and interaction with other molecules, are fundamental to understanding its behavior in various contexts. The work by Chandra et al. (2014) on a new N-acetylation method for solid phase synthesis highlights the chemical versatility and reactivity of acetyl derivatives, providing a broader perspective on the chemical properties of N-acetylated amino acids (Chandra et al., 2014).

科学的研究の応用

  • Scientific Field : Endocrinology & Metabolism, Inborn Errors of Metabolism .
  • Summary of the Application : N-acetyl-L-Isoleucine is an acetylated form of L-isoleucine. Urine levels of N-acetyl-L-isoleucine are increased in patients with maple syrup urine disease (MSUD), an inborn error of metabolism .
  • Methods of Application or Experimental Procedures : The presence of N-acetyl-L-isoleucine in urine is used as a diagnostic marker for MSUD. The disease is characterized by a deficiency in the branched-chain α-ketoacid dehydrogenase complex, the complex that catalyzes the degradation of branched-chain amino acids, leading to the accumulation of branched-chain amino acids in the plasma and urine .
  • Results or Outcomes : The accumulation of branched-chain amino acids in the plasma and urine leads to a maple syrup-like odor in the urine and neurological impairments .
  • Scientific Field : Proteomics

    • Summary of the Application : N-acetylisoleucine can be produced either via direct synthesis of specific N-acetyltransferases or via the proteolytic degradation of N-acetylated proteins by specific hydrolases .
    • Methods of Application or Experimental Procedures : The production of N-acetylisoleucine involves either the direct synthesis by specific N-acetyltransferases or the proteolytic degradation of N-acetylated proteins .
    • Results or Outcomes : The presence of N-acetylisoleucine can indicate the activity of specific N-acetyltransferases or the degradation of N-acetylated proteins .
  • Scientific Field : Neurology

    • Summary of the Application : N-acetyl-leucine is being studied as a promising treatment for several disorders with unmet medical needs including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome .
    • Methods of Application or Experimental Procedures : N-acetyl-leucine is administered as a drug, and its effects are believed to be mediated via its metabolic products .
    • Results or Outcomes : Clinical trials are ongoing for the treatment of Niemann-Pick disease type C, the GM2 gangliosidoses, and Ataxia-Telangiectasia .
  • Scientific Field : Pharmacology

    • Summary of the Application : Acetylation of leucine switches its uptake into cells from the l-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1). This process makes N-acetyl-leucine a promising treatment for several disorders .
    • Methods of Application or Experimental Procedures : N-acetyl-leucine is administered as a drug, and its effects are believed to be mediated via its metabolic products .
    • Results or Outcomes : The acetylation of leucine reveals a way for the rational design of drugs to target anion transporters .
  • Scientific Field : Biochemistry

    • Summary of the Application : N-acetylated amino acids, such as N-acetylisoleucine can be released by an N-acylpeptide hydrolase from peptides generated by proteolytic degradation .
    • Methods of Application or Experimental Procedures : The production of N-acetylisoleucine involves the proteolytic degradation of N-acetylated proteins .
    • Results or Outcomes : The presence of N-acetylisoleucine can indicate the degradation of N-acetylated proteins .

特性

IUPAC Name

2-acetamido-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTWZSUNGHMMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942377
Record name N-(1-Hydroxyethylidene)isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetylisoleucine

CAS RN

3077-46-1, 19764-31-9, 20257-17-4, 33601-90-0
Record name N-Acetyl-L-isoleucine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203807
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoleucine, D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203806
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC203805
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoleucine, DL-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1-Hydroxyethylidene)isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetylisoleucine
Reactant of Route 2
Reactant of Route 2
N-Acetylisoleucine
Reactant of Route 3
Reactant of Route 3
N-Acetylisoleucine
Reactant of Route 4
Reactant of Route 4
N-Acetylisoleucine
Reactant of Route 5
Reactant of Route 5
N-Acetylisoleucine
Reactant of Route 6
Reactant of Route 6
N-Acetylisoleucine

Citations

For This Compound
131
Citations
E Jellum, L Horn, O Thoresen… - … Journal of Clinical and …, 1986 - europepmc.org
… In addition to the characteristic metabolites of these disorders, increased amounts of N-acetylleucine, N-acetylisoleucine and N-acetylvaline were found in MSUD-urine. Increased …
Number of citations: 19 europepmc.org
N Palacios, JS Lee, T Scott, RS Kelly… - Journal of …, 2020 - content.iospress.com
… diabetes, and with good adherence to the Mediterranean diet, β-cryptoxanthin plasma concentration was consistently associated with better cognitive function and N-acetylisoleucine …
Number of citations: 11 content.iospress.com
H Polet, ME Conrad - … of the Society for Experimental Biology …, 1969 - journals.sagepub.com
… is more avidly incorporated into plasmodial protein than 17 other amino acids; three antagonists of L-isoleucine: L-O-methylthreonine (L-OMT), alloisoleucine and N-acetylisoleucine …
Number of citations: 20 journals.sagepub.com
R Van Coster, W Lissens, T Giardina… - J Inherit Metab …, 2005 - researchportal.vub.be
… , N-acetylglutamate, N-acetylalanine, N-acetylmethionine, N-acetylglycine and smaller amounts of N-acetylthreonine, N-acetylleucine, N-acetylvaline and N-acetylisoleucine were …
Number of citations: 3 researchportal.vub.be
E Gerlo, R Van Coster, W Lissens, G Winckelmans… - Analytica chimica …, 2006 - Elsevier
… N-Acetylglutamine, N-acetylisoleucine and N-acetylthreonine were synthesized at the University Medical Center of Nijmegen (Laboratory of Pediatrics and Neurology, RW). Stock …
Number of citations: 29 www.sciencedirect.com
R Van Coster, E Gerlo, J Perrier, J Smet… - …, 2006 - thieme-connect.com
… , N-acetylglutamate, N-acetylalanine, Nacetylmethionine, N-acetylglycine and smaller amounts of N-acetylthreonine, Nacetylleucine, N-acetylvaline and N-acetylisoleucine). In EBV …
Number of citations: 0 www.thieme-connect.com
W Lehnert, E Werle - Clinica chimica acta, 1988 - Elsevier
Maple syrup urine disease (MSUD) is an inherited metabolic disorder of branched-chain amino acids which have been recognized for more than 30 years [l]. The underlying enzymatic …
Number of citations: 5 www.sciencedirect.com
UFH Engelke, JO Sass, RN Van Coster… - NMR in …, 2008 - Wiley Online Library
… N-acetylisoleucine. These compounds were synthesized by Chiralix (Chiralix BV, Nijmegen, The Netherlands), by acylation of the corresponding amino acid with acetic acid anhydride …
CJ Stewart, K Hasegawa, MC Wong… - The Journal of …, 2018 - academic.oup.com
Background Bronchiolitis, the leading cause of hospitalization among infants in the United States, is most commonly caused by respiratory syncytial virus (RSV), followed by rhinovirus (…
Number of citations: 52 academic.oup.com
RK Meyer, MA Bime, FA Duca - Metabolomics, 2022 - Springer
… decreased intermediates in branched chain amino acid metabolism, including ethylmalonate, 2,3-dihydroxy-2-methylbutyrate, and the N-acyl-alpha amino acid N-acetylisoleucine. This …
Number of citations: 7 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。